Voriconazole is a synthetic triazole antifungal agent with potent, broad-spectrum activity against a variety of fungal pathogens. [] It is classified as a second-generation triazole antifungal, exhibiting enhanced activity compared to first-generation triazoles like fluconazole. [] In scientific research, Voriconazole serves as a valuable tool for studying fungal pathogenesis, drug resistance mechanisms, and the development of novel antifungal therapies.
Mechanism of Action
Voriconazole exerts its antifungal activity by inhibiting the cytochrome P450-dependent enzyme 14α-sterol demethylase, which is essential for the biosynthesis of ergosterol in fungal cell membranes. [] Ergosterol depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. []
Physical and Chemical Properties Analysis
Solubility: Voriconazole is poorly soluble in water. []
Metabolism: It undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes, including CYP2C19, CYP3A4, and to a lesser extent CYP2C9. [, , ] The major metabolite is Voriconazole N-oxide. []
Stability: Voriconazole demonstrates a certain level of stability when stored at 4°C for up to 30 days, retaining its antiamoebic activity against Acanthamoeba spp. []
Applications
In vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Voriconazole is used in in vitro models to simulate human serum concentrations and study its efficacy against various fungal pathogens, including Aspergillus fumigatus and Candida albicans. [, , ] These models help determine optimal dosing regimens and assess drug interactions. [, ]
Drug Interaction Studies: Due to its extensive metabolism by cytochrome P450 enzymes, Voriconazole is often used in research investigating drug-drug interactions. Studies have explored its interactions with various medications, including flucloxacillin, tacrolimus, diclofenac, and meloxicam. [, , , ]
Antifungal Resistance Research: Voriconazole plays a crucial role in research aimed at understanding the mechanisms of antifungal resistance. Studies have examined its activity against azole-resistant Aspergillus fumigatus isolates and explored combination therapies to combat resistance. [, ]
Cellular Uptake and Efflux Studies: Researchers use Voriconazole to investigate its uptake and efflux kinetics in various cell types, including human pulmonary epithelial cells. [] These studies enhance our understanding of drug distribution and penetration into target tissues.
Treatment of Experimental Infections: In preclinical studies, Voriconazole is employed to treat experimental fungal infections in animal models, allowing for the evaluation of its efficacy and safety in vivo. []
Topical Drug Delivery Systems: Voriconazole's poor water solubility has prompted research into developing novel drug delivery systems, such as microemulsions, to enhance its topical administration and efficacy against fungal infections like Candida albicans. []
Future Directions
Optimizing Dosing Regimens: Further research is needed to optimize Voriconazole dosing regimens, particularly in specific patient populations like those with liver dysfunction or those undergoing extracorporeal membrane oxygenation (ECMO). [, , , ]
Personalized Therapy: Exploring the role of pharmacogenetics in tailoring Voriconazole therapy, particularly considering the influence of CYP2C19 and CYP3A4 polymorphisms on its pharmacokinetics. [, , ]
Combination Therapies: Investigating novel combination therapies involving Voriconazole and other antifungal agents to combat emerging drug resistance and improve treatment outcomes for invasive fungal infections. [, , ]
Novel Drug Delivery Systems: Continued development of innovative drug delivery systems, such as microemulsions and nanoparticles, to enhance Voriconazole's bioavailability, target specificity, and therapeutic efficacy. []
Exploring New Applications: Investigating the potential of Voriconazole in treating other infectious diseases, such as Acanthamoeba keratitis, based on its demonstrated in vitro activity against Acanthamoeba spp. []
Related Compounds
Voriconazole N-oxide
Compound Description: Voriconazole N-oxide is the primary metabolite of Voriconazole, formed via metabolism by cytochrome P450 (CYP) enzymes, primarily CYP2C19, CYP3A4, and to a lesser extent, CYP2C9 [, ]. This metabolic pathway involves the oxidation of the nitrogen atom in the triazole ring of Voriconazole.
Hydroxy-voriconazole
Compound Description: Hydroxy-voriconazole is a metabolite of Voriconazole, generated through the hydroxylation metabolic pathway primarily mediated by CYP enzymes [].
Relevance: Studies show that hydroxylation of Voriconazole might play a quantitatively more significant role in its metabolism than N-oxidation, leading to the formation of Hydroxy-voriconazole []. Notably, during steady-state dosing of Voriconazole, the exposure variability of Hydroxy-voriconazole remains high [].
Dihydroxy-voriconazole
Compound Description: Dihydroxy-voriconazole is a metabolite of Voriconazole formed by a double hydroxylation reaction, likely mediated by CYP enzymes [].
Relevance: Research indicates that the formation of Dihydroxy-voriconazole through the double hydroxylation of Voriconazole is part of its metabolic pathway []. Notably, the variability in exposure to Dihydroxy-voriconazole increases during steady-state dosing of Voriconazole [].
Itraconazole
Compound Description: Itraconazole belongs to the triazole antifungal class, similar to Voriconazole. It acts by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis in fungal cell membranes [, ].
Amphotericin B
Compound Description: Amphotericin B is a polyene antifungal agent that binds to ergosterol, a key component of the fungal cell membrane, leading to cell death []. It is a broad-spectrum antifungal often used for severe invasive fungal infections.
Posaconazole
Compound Description: Posaconazole is a broad-spectrum triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, disrupting ergosterol synthesis []. It is often used for prophylaxis against invasive fungal infections, particularly in immunocompromised patients.
Relevance: Posaconazole and Voriconazole share a similar mechanism of action and therapeutic application as antifungal prophylaxis []. Studies suggest that Voriconazole may be a viable, cost-effective alternative to Posaconazole for prophylaxis in specific patient populations, such as acute leukemia patients undergoing chemotherapy [].
Fluconazole
Compound Description: Fluconazole is a triazole antifungal that functions similarly to Voriconazole, inhibiting ergosterol synthesis in fungi [, ].
Caspofungin
Compound Description: Caspofungin is an echinocandin antifungal that inhibits the synthesis of 1,3-β-d-glucan, a critical component of the fungal cell wall [].
Relevance: Caspofungin and Voriconazole have distinct antifungal mechanisms but are sometimes used in combination therapy, particularly for challenging-to-treat fungal infections [, ]. This approach aims to enhance the overall antifungal efficacy and potentially reduce the required doses of each drug, minimizing toxicity risks [].
Efavirenz
Compound Description: Efavirenz is a non-nucleoside reverse transcriptase inhibitor used as part of antiretroviral therapy for HIV infection []. It is known to induce CYP3A4 activity, potentially affecting the metabolism of other drugs.
Relevance: Co-administration of Efavirenz and Voriconazole presents a significant risk of drug interaction due to Efavirenz's impact on CYP3A4 activity []. This interaction can lead to altered concentrations of both drugs, necessitating careful monitoring and dose adjustments, often guided by therapeutic drug monitoring, to ensure therapeutic efficacy and minimize toxicity [].
Flucloxacillin
Compound Description: Flucloxacillin is a narrow-spectrum β-lactam antibiotic primarily used for infections caused by penicillinase-producing staphylococci [].
Relevance: Concomitant administration of Flucloxacillin and Voriconazole can significantly decrease Voriconazole exposure, potentially leading to subtherapeutic Voriconazole concentrations []. This interaction is believed to be due to Flucloxacillin's influence on Voriconazole metabolism, although the exact mechanism remains unclear []. Extreme caution is advised when using these drugs together, and alternative therapeutic options should be considered when possible [].
Diclofenac
Compound Description: Diclofenac is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and mitigating pain and inflammation []. It is primarily metabolized by CYP2C9.
Relevance: Co-administration of Diclofenac with Voriconazole can result in increased exposure to Diclofenac, likely due to Voriconazole's inhibitory effect on CYP2C9, as well as potential inhibition of CYP3A4 and CYP2C19 enzymes []. This interaction might necessitate dosage adjustments for Diclofenac to avoid potential adverse effects [].
Meloxicam
Compound Description: Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) that inhibits COX enzymes, reducing pain and inflammation []. It is metabolized primarily by CYP2C9 and to a lesser extent by CYP3A4.
Relevance: Interestingly, Voriconazole increases Meloxicam plasma concentrations, likely through CYP2C9 inhibition. Conversely, Itraconazole decreases Meloxicam concentrations, possibly by affecting its absorption []. These contrasting interactions highlight the complexity of drug-drug interactions and emphasize the need for careful consideration of individual drug profiles when prescribing Voriconazole [].
Tacrolimus
Compound Description: Tacrolimus is a calcineurin inhibitor primarily used as an immunosuppressant to prevent organ rejection after transplantation []. It is metabolized by CYP3A4.
Relevance: Concomitant administration of Tacrolimus with Voriconazole can lead to increased Tacrolimus concentrations due to Voriconazole's inhibitory effect on CYP3A4 []. This interaction necessitates close monitoring of Tacrolimus concentrations and dose adjustments based on therapeutic drug monitoring to ensure efficacy and safety []. Notably, this interaction highlights the importance of therapeutic drug monitoring when using Voriconazole in patients also receiving drugs metabolized by CYP enzymes.
Sulfobutylether-β-cyclodextrin (SBECD)
Compound Description: SBECD is a cyclic oligosaccharide used as a solubilizing agent for intravenous administration of Voriconazole due to its poor water solubility [, ]. It is primarily eliminated by renal excretion.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
TP-808 is a key intermediate in the synthesis of synthetic tetracycline antibiotics. TP808 is a useful intermediate for the synthesis of diverse tetracycline antibiotics.
TP 9201 is a platelet integrin alphaIIbbeta3 (GPIIb/IIIa) antagonist; a synthetic RGD-containing cyclic peptide; may be effective in prevention of re-thrombosis after thromolytic therapy without adversely affecting hemostasis.
TPC-144 is a novel, potent and selective LSD1 inhibitor with a reversible inhibition mechanism that has antitumor activity in several human AML and SCLC cell lines and xenograft models. TPC-144 may provide clinical benefits and a favorable safety profile for the treatment of AML and SCLC patients. TPC-144 reversibly inhibited LSD1 in a histone peptide-competitive manner and did not form a covalent adduct with FAD. TPC-144 inhibited LSD1 with an IC50 of 1.5 nM and had selectivity over other histone demethylases and methyltransferases. TPC-144 induced cell differentiation, as indicated by derepression of hematopoietic transcription factor GFI1; increased expression of cell-surface markers such as CD86 and CD11b, and potently inhibited growth of AML cells (e.g., Kasumi-1, IC50 = 1.3 nM; MV4–11, IC50 = 2.4 nM; HEL, IC50 = 7.1 nM) by inducing apoptosis and cell cycle arrest.
Irreversible chymotrypsin inhibitor and SMase inhibitor. Inhibits the activation of PDK1-dependent AGC kinases. Selectively inhibits RSK, Akt and S6K1. Shows antitumor effects in vivo. Centrally active. Tosyl phenylalanyl chloromethyl ketone (TPCK) is an irreversible inhibitor of chymotrypsin-like proteases that has been shown to affect cell proliferation, apoptosis, and tumorigenesis. It can disrupt PDK1 signaling to the AGC kinases, Akt, S6K1, and RSK, as well as MSK1 and MSK2.2 TPCK also inhibits superoxide production and suppresses neutrophil respiratory burst. N-tosyl-L-phenylalanyl chloromethyl ketone is the N-tosyl derivative of L-phenylalanyl chloromethyl ketone. It has a role as an alkylating agent and a serine proteinase inhibitor. It is a sulfonamide and an alpha-chloroketone. It contains a L-phenylalanyl group. An inhibitor of Serine Endopeptidases. Acts as alkylating agent and is known to interfere with the translation process.